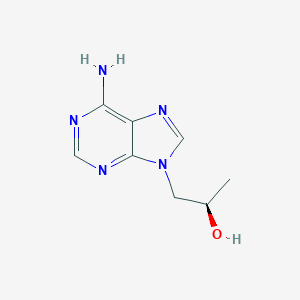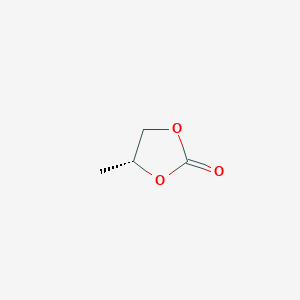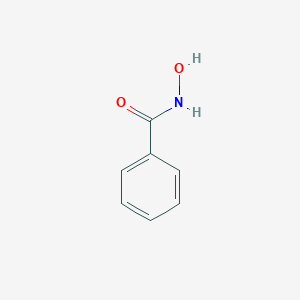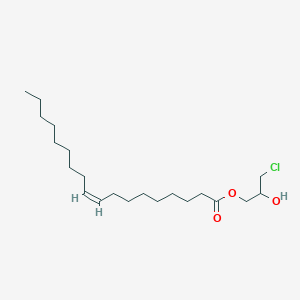![molecular formula C12H17NO5 B016719 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 72748-87-9](/img/structure/B16719.png)
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cyclohexene derivatives, similar to "4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid," often involves complex chemical reactions. For instance, the diastereoselective synthesis of related cyclohexene skeletons utilizes readily available L-serine, highlighting the versatility of starting materials in synthesis routes. Key steps in such syntheses include ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by two-dimensional NMR studies (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclohexane and cyclohexene derivatives is often characterized by their cyclic nature and the presence of functional groups attached to the ring. NMR spectroscopy and X-ray crystallography are pivotal in determining the absolute configuration and detailed structural characteristics of such compounds. For example, studies have shown that cyclohexene derivatives can adopt specific configurations based on the stereochemistry of the substituents, which significantly influences their chemical behavior and reactivity.
Chemical Reactions and Properties
Cyclohexene derivatives participate in a variety of chemical reactions, including bromination, epoxidation, and Diels-Alder reactions. These reactions can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, bromination of cyclohexene derivatives can result in mixtures of trans-dibromo derivatives, showcasing the compound's versatility in chemical synthesis (Bellucci, Marioni, & Marsili, 1972).
科学研究应用
Catalytic Oxidation and Synthesis
The oxidation of cyclohexene, a reaction closely related to the derivatives of cyclohexane such as 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, is a vital process in chemical industry. It leads to a variety of products with different oxidation states and functional groups, including adipic acid and cyclohexanone, which are crucial intermediates for nylon synthesis and other applications. Controlled oxidation processes that can selectively afford targeted products are of significant value for both academic and industrial applications, as highlighted by Cao et al. (2018) in their review on the advancements in the selective catalytic oxidation of cyclohexene Cao et al., 2018.
Degradation and Stability Studies
The study on the stability and degradation of nitisinone (NTBC), which shares functional similarities with the carboxylic acid groups in 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, provides insights into the environmental and metabolic fate of such compounds. Barchańska et al. (2019) employed LC-MS/MS to study NTBC's degradation under various conditions, revealing the formation of stable degradation products that could have implications for environmental stability and medical applications Barchańska et al., 2019.
Biotechnological and Medicinal Applications
Research into the biotechnological and medicinal applications of compounds structurally related to 4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid, such as levulinic acid and its derivatives, illustrates the potential for these types of molecules in drug synthesis and treatment strategies. Zhang et al. (2021) review the application of levulinic acid in cancer treatment, medical materials, and other fields, underscoring the compound's versatility and potential in drug synthesis and as a pharmaceutical intermediate Zhang et al., 2021.
属性
IUPAC Name |
4-[(3-carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDBGCHJRFAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425034 |
Source


|
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid | |
CAS RN |
72748-87-9 |
Source


|
| Record name | 4-[[(3-Carboxy-1-oxo-2-propen-1-yl)amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72748-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBDivE_013976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


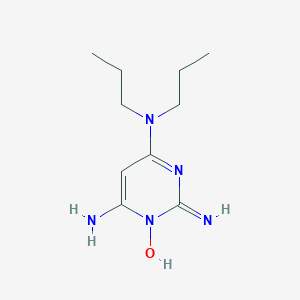
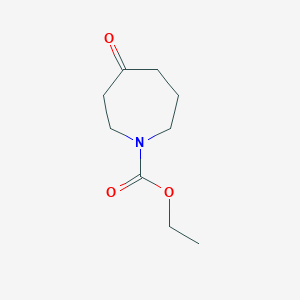
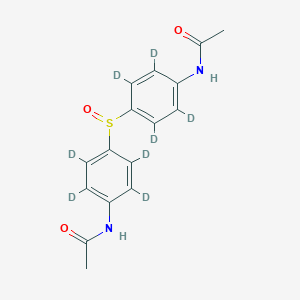

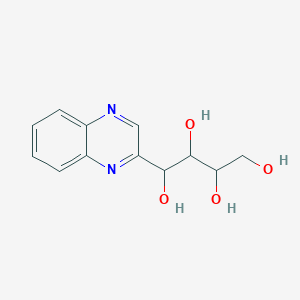
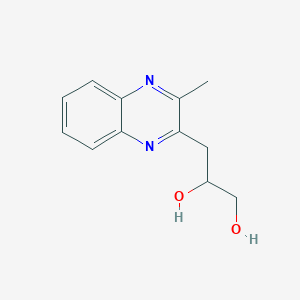
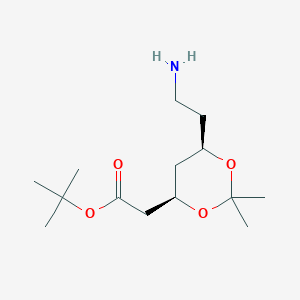
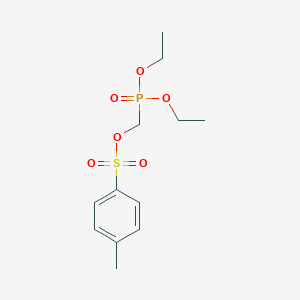
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
